(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
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Overview
Description
Fluticasone 17β-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. This compound is formed through the metabolic breakdown of fluticasone propionate in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . It is known for its negligible glucocorticoid activity compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone 17β-Carboxylic Acid involves the hydrolysis of fluticasone propionate. This process can be carried out using various methods, including enzymatic hydrolysis or chemical hydrolysis under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of Fluticasone 17β-Carboxylic Acid typically involves the use of solid-phase extraction techniques to isolate the compound from biological matrices. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluticasone 17β-Carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of other metabolites.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Fluticasone 17β-Carboxylic Acid has several scientific research applications:
Mechanism of Action
Fluticasone 17β-Carboxylic Acid exerts its effects primarily through its interaction with glucocorticoid receptors. its activity is significantly lower than that of fluticasone propionate. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and eicosanoids by inducing the production of phospholipase A2 inhibitory proteins (lipocortins) . This leads to a reduction in the inflammatory response.
Comparison with Similar Compounds
Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.
Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.
Budesonide: A corticosteroid with similar applications but different metabolic pathways.
Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.
Properties
CAS No. |
28416-82-2 |
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Molecular Formula |
C21H26F2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |
InChI Key |
QSVBUQTYFQFEHC-FULJYSEXSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Isomeric SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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